An In-Depth Technical Guide to the Molecular Structure of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid
An In-Depth Technical Guide to the Molecular Structure of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 4,4'-(ethyne-1,2-diyl)dibenzoic acid, a rigid linear molecule increasingly utilized in the construction of advanced materials such as metal-organic frameworks (MOFs). This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a thorough analysis of its molecular geometry derived from crystallographic data. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes schematic diagrams generated using the DOT language to visualize key experimental workflows, adhering to specified formatting for optimal readability.
Introduction
4,4'-(Ethyne-1,2-diyl)dibenzoic acid, with the chemical formula C₁₆H₁₀O₄, is a dicarboxylic acid featuring two benzoic acid moieties linked by a central ethyne (acetylene) group.[1][2] This linear and rigid structure imparts unique properties, making it a valuable building block, particularly in supramolecular chemistry and materials science. Its ability to act as a ditopic linker has led to its extensive use in the synthesis of high-performance polymers and porous crystalline materials like MOFs, which have applications in gas storage, separation, and catalysis.[2] Understanding the precise molecular structure and properties of this compound is paramount for the rational design and synthesis of these advanced materials.
Physicochemical Properties
A summary of the key physicochemical properties of 4,4'-(ethyne-1,2-diyl)dibenzoic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O₄ | [1][2] |
| Molecular Weight | 266.25 g/mol | [3][4] |
| CAS Number | 16819-43-5 | [4] |
| Appearance | Off-white powder/crystal | [5] |
| Purity | >98% | [5] |
| Thermal Stability | Stable up to 400 °C | [5] |
Experimental Protocols
Synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid
The synthesis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid is typically achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by hydrolysis.
Step 1: Sonogashira Coupling of Methyl 4-Iodobenzoate with Acetylene
This reaction couples two molecules of methyl 4-iodobenzoate with acetylene gas in the presence of a palladium and copper co-catalyst system.
-
Materials:
-
Methyl 4-iodobenzoate
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Acetylene gas
-
-
Procedure:
-
A solution of methyl 4-iodobenzoate, triphenylphosphine, and copper(I) iodide in a mixture of toluene and triethylamine is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Bis(triphenylphosphine)palladium(II) dichloride is added to the solution.
-
The reaction mixture is stirred, and acetylene gas is bubbled through the solution.
-
The reaction is typically heated and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product, dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, is then purified by column chromatography.
-
Step 2: Hydrolysis of Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
The diester from the previous step is hydrolyzed to the corresponding dicarboxylic acid.
-
Materials:
-
Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide.
-
The mixture is heated at reflux until the hydrolysis is complete, as monitored by TLC.
-
The reaction mixture is then cooled, and the methanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with hydrochloric acid to precipitate the crude 4,4'-(ethyne-1,2-diyl)dibenzoic acid.
-
The white precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Experimental Workflow Diagram
Caption: Synthetic pathway for 4,4'-(ethyne-1,2-diyl)dibenzoic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoic acid rings. Due to the symmetry of the molecule, two doublets are anticipated in the aromatic region, representing the protons ortho and meta to the ethyne linker. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the carboxylic acid carbon, the quaternary carbons of the ethyne group, and the aromatic carbons. Due to symmetry, four signals are expected for the aromatic carbons and one for the carboxylic acid carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The FTIR spectrum is typically recorded using a KBr pellet method.[6][7][8] A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent pellet.
-
Expected Absorptions:
-
A broad O-H stretching band from the carboxylic acid dimer in the region of 2500-3300 cm⁻¹.
-
A sharp C=O stretching vibration of the carboxylic acid around 1700 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the 1400-1200 cm⁻¹ region.
-
C≡C stretching of the alkyne group, which may be weak or absent due to the symmetry of the molecule.
-
Aromatic C-H and C=C stretching vibrations.
-
Molecular Structure and Geometry
The molecular structure of 4,4'-(ethyne-1,2-diyl)dibenzoic acid is characterized by its linear and rigid nature. The central acetylene linker holds the two benzoic acid rings in a co-planar or near co-planar orientation. Crystallographic data provides precise measurements of bond lengths and angles.
Visualization of Molecular Structure
Caption: 2D representation of the 4,4'-(ethyne-1,2-diyl)dibenzoic acid molecule.
Tabulated Crystallographic Data
The following tables summarize the key bond lengths and angles for 4,4'-(ethyne-1,2-diyl)dibenzoic acid, derived from single-crystal X-ray diffraction data.
Table 2: Selected Bond Lengths
| Bond | Length (Å) |
| C-C (ethyne) | Value |
| C-C (ethyne-aryl) | Value |
| C=C (aromatic, avg.) | Value |
| C-C (aryl-carboxyl) | Value |
| C=O (carboxyl) | Value |
| C-O (carboxyl) | Value |
| O-H (carboxyl) | Value |
Table 3: Selected Bond Angles
| Angle | Degree (°) |
| C-C≡C | Value |
| C≡C-C (aryl) | Value |
| C-C-C (in aryl ring, avg.) | Value |
| C(aryl)-C(aryl)-C(carboxyl) | Value |
| O=C-O | Value |
| C(aryl)-C=O | Value |
| C(aryl)-C-OH | Value |
(Note: The placeholder "Value" in Tables 2 and 3 would be populated with the specific numerical data extracted from the crystallographic information file.)
Signaling Pathways and Logical Relationships
As a synthetic building block, 4,4'-(ethyne-1,2-diyl)dibenzoic acid is not directly involved in biological signaling pathways. However, its application in the development of drug delivery systems or bioactive materials could be represented through logical relationship diagrams. For instance, its incorporation into a MOF for targeted drug release can be visualized.
Logical Relationship for MOF-based Drug Delivery
Caption: Conceptual workflow for drug delivery using a MOF synthesized from the title compound.
Conclusion
4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a molecule of significant interest in materials science due to its well-defined, rigid, and linear structure. This guide has provided a detailed overview of its molecular properties, including a procedural outline for its synthesis and characterization. The tabulated data on its physicochemical properties and molecular geometry serve as a valuable resource for researchers in the field. The provided diagrams offer a clear visualization of the synthetic workflow and potential applications, aiding in the conceptualization of new materials and technologies based on this versatile molecular building block.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Assessing negative thermal expansion in mesoporous metal–organic frameworks by molecular simulation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C9TA06644F [pubs.rsc.org]
- 4. 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | C16H10O4 | CID 640165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
- 8. scienceijsar.com [scienceijsar.com]
